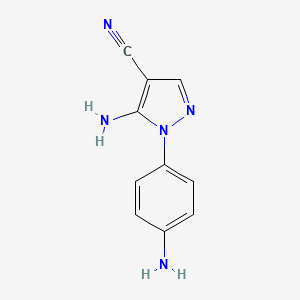

5-amino-1-(4-aminophenyl)-1H-pyrazole-4-carbonitrile

Description

Properties

IUPAC Name |

5-amino-1-(4-aminophenyl)pyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N5/c11-5-7-6-14-15(10(7)13)9-3-1-8(12)2-4-9/h1-4,6H,12-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXXUVSBXKHJNKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)N2C(=C(C=N2)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00649579 | |

| Record name | 5-Amino-1-(4-aminophenyl)-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00649579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1135324-00-3 | |

| Record name | 5-Amino-1-(4-aminophenyl)-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00649579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 5-amino-1-(4-aminophenyl)-1H-pyrazole-4-carbonitrile

Abstract

This technical guide provides an in-depth exploration of the synthesis mechanism for 5-amino-1-(4-aminophenyl)-1H-pyrazole-4-carbonitrile, a key heterocyclic scaffold relevant to drug discovery and materials science. We will dissect the prevalent and highly regioselective one-pot synthesis from (4-aminophenyl)hydrazine and (ethoxymethylidene)malononitrile. The core of this guide is a detailed mechanistic narrative, explaining the causality behind each synthetic step, from the initial nucleophilic attack to the final intramolecular cyclization and aromatization. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights, a detailed experimental protocol, and a thorough examination of the reaction's underlying principles.

Introduction and Strategic Overview

5-amino-1-aryl-1H-pyrazole-4-carbonitriles are a class of compounds of significant interest due to their versatile chemical handles and prevalence in biologically active molecules. The title compound, featuring a primary arylamine, offers a valuable point for further derivatization, making it a crucial building block in medicinal chemistry.

The most efficient and regioselective strategy for constructing this pyrazole system involves the condensation of an arylhydrazine with a suitable three-carbon electrophilic synthon. The reaction between (4-aminophenyl)hydrazine and (ethoxymethylidene)malononitrile (EMMN) has proven to be an exceptionally effective method, consistently yielding the desired 5-amino regioisomer as the exclusive product.[1] This high degree of control is critical, as alternative reaction pathways could lead to a mixture of isomers that are difficult to separate.

The overall synthesis workflow can be visualized as a one-pot, two-stage process: an initial intermolecular addition-elimination followed by an intramolecular cyclization.

Caption: Overall Synthesis Workflow.

Detailed Mechanistic Breakdown

The formation of the pyrazole ring proceeds through a well-defined sequence of reactions. The high regioselectivity is established in the very first step, dictated by the electronic properties of the reactants.

Step 1: Michael-Type Addition of Hydrazine

The reaction initiates with the nucleophilic attack of the terminal nitrogen (Nβ) of (4-aminophenyl)hydrazine onto the electron-deficient β-carbon of EMMN.[1] EMMN is a classic Michael acceptor; its double bond is activated by two powerful electron-withdrawing nitrile groups and an ethoxy group.[2][3]

-

Expertise & Insight: The terminal Nβ atom of the hydrazine is significantly more nucleophilic than the Nα atom, which is directly attached to the phenyl ring. The lone pair of Nα is delocalized into the aromatic system, reducing its availability for nucleophilic attack. This inherent difference in nucleophilicity is the cornerstone of the reaction's high regioselectivity, ensuring that the aryl group is positioned at the N1 position of the final pyrazole ring.[4][5]

This nucleophilic attack forms a transient zwitterionic intermediate.

Step 2: Proton Transfer and Elimination of Ethanol

Following the initial addition, a proton is transferred from the hydrazine nitrogen to the malononitrile carbon, leading to a more stable intermediate. This intermediate then readily eliminates ethanol. The ethoxy group is an excellent leaving group, and its departure is driven by the formation of a stable, conjugated double bond, resulting in an alkylidene hydrazide intermediate.

Caption: Initial Addition-Elimination Sequence.

Step 3: Intramolecular Cyclization (Thorpe-Ziegler Type)

The critical ring-forming step is an intramolecular nucleophilic attack. The lone pair of the Nα nitrogen of the hydrazone intermediate attacks the electrophilic carbon of one of the nitrile groups. This type of reaction, an intramolecular addition of a nucleophile to a nitrile, is known as the Thorpe-Ziegler reaction.[6][7][8]

-

Expertise & Insight: This cyclization is thermodynamically favored due to the formation of a stable, five-membered heterocyclic ring. The reaction is typically spontaneous under the reflux conditions used for the initial condensation. No external catalyst is usually required for this step, although the polarity of the solvent can influence the rate.

Step 4: Tautomerization to Aromatic Pyrazole

The cyclization initially produces an iminopyrazole intermediate. This species rapidly undergoes tautomerization to form the final, highly stable 5-aminopyrazole structure. The driving force for this step is the formation of a fully aromatic pyrazole ring, a system with 6 π-electrons that confers significant thermodynamic stability.

Caption: Final Cyclization and Aromatization Steps.

Experimental Protocol

This protocol is adapted from the general procedure for the synthesis of analogous 5-amino-1-aryl-1H-pyrazole-4-carbonitriles.[1]

Materials:

-

(4-aminophenyl)hydrazine hydrochloride

-

(ethoxymethylidene)malononitrile (EMMN)

-

Ethanol (absolute)

-

Triethylamine (or another suitable base)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate (for chromatography)

Procedure:

-

Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend (4-aminophenyl)hydrazine hydrochloride (1.0 eq) in absolute ethanol.

-

Base Addition: Add triethylamine (1.1 eq) to the suspension to neutralize the hydrochloride salt and liberate the free hydrazine base. Stir for 10-15 minutes at room temperature.

-

Addition of EMMN: To this mixture, add (ethoxymethylidene)malononitrile (1.0 eq) either as a solid or dissolved in a minimal amount of ethanol.

-

Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain this temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Workup: Once the reaction is complete, allow the mixture to cool to room temperature. A solid product may precipitate. If so, collect the precipitate by vacuum filtration.

-

Purification: Concentrate the filtrate (or the entire reaction mixture if no precipitate forms) under reduced pressure. The resulting crude solid should be purified by column chromatography on silica gel. A gradient elution system of hexane/ethyl acetate (e.g., starting from 6:1 and gradually increasing polarity to 3:1) is typically effective for isolating the pure product.[1]

-

Characterization: The final product should be characterized to confirm its identity and purity (e.g., via ¹H NMR, ¹³C NMR, Mass Spectrometry, and melting point determination).

Data Presentation and Expected Results

While specific data for the title compound is not readily published, results for closely related analogs provide a reliable benchmark for expected outcomes.

| Compound | Aryl Group | Solvent | Yield (%) | Melting Point (°C) | Reference |

| 3a | Phenyl | Ethanol | High | Not specified | [1] |

| 3b | 4-Fluorophenyl | Ethanol | High | Not specified | [1] |

| 3f | 4-Methoxyphenyl | Ethanol | 68% | 148.4 - 148.8 | [1] |

-

Trustworthiness & Self-Validation: The success of the synthesis is validated by characterization. The ¹H NMR spectrum should show a characteristic singlet for the pyrazole C-H proton (around 7.6 ppm), a broad singlet for the C5-NH₂ protons, and distinct signals for the aminophenyl group. The ¹³C NMR will confirm the presence of the nitrile carbon (around 114 ppm) and the quaternary carbons of the pyrazole ring.[1]

Conclusion

The synthesis of this compound via the condensation of (4-aminophenyl)hydrazine and (ethoxymethylidene)malononitrile is a robust, efficient, and highly regioselective process. The mechanism is underpinned by fundamental principles of nucleophilicity, Michael-type additions, and the thermodynamic stability of the resulting aromatic pyrazole ring. The provided protocol offers a reliable pathway for researchers to access this valuable chemical intermediate for applications in drug discovery and chemical biology.

References

-

Title: Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins Source: Organic Chemistry Portal URL: [Link]

-

Title: Recent highlights in the synthesis and biological significance of pyrazole derivatives Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection Source: Scientific Research Publishing (Scirp.org) URL: [Link]

-

Title: Thorpe-Ziegler Reaction Source: SynArchive URL: [Link]

-

Title: Thorpe reaction Source: Wikipedia URL: [Link]

-

Title: Mechanistic Studies on the Michael Addition of Amines and Hydrazines To Nitrostyrenes: Nitroalkane Elimination via a Retro-aza-Henry-Type Process Source: Organic Chemistry Portal URL: [Link]

-

Title: Michael addition Source: Wikipedia URL: [Link]

-

Title: The Michael Addition Reaction and Conjugate Addition Source: Master Organic Chemistry URL: [Link]

Sources

- 1. Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection [scirp.org]

- 2. Michael addition reaction - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. synarchive.com [synarchive.com]

- 8. Thorpe reaction - Wikipedia [en.wikipedia.org]

physicochemical properties of 5-amino-1-(4-aminophenyl)-1H-pyrazole-4-carbonitrile

An In-Depth Technical Guide to the Physicochemical Properties of 5-amino-1-(4-aminophenyl)-1H-pyrazole-4-carbonitrile

Introduction

In the landscape of medicinal chemistry and drug development, the pyrazole scaffold is a cornerstone, recognized for its versatile biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The specific derivative, this compound, represents a promising, yet underexplored, molecule. Its structure, featuring two primary amino groups and a nitrile moiety, suggests a high potential for forming diverse hydrogen bonds and acting as a versatile building block for more complex drug candidates.[3]

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals investigating this compound. As experimental data for this specific molecule is not extensively published, this document provides a framework of predicted physicochemical properties based on structurally similar analogs. More importantly, it offers detailed, field-proven experimental protocols for the precise determination of these critical parameters. Understanding these properties is not merely an academic exercise; it is fundamental to predicting a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, formulation feasibility, and ultimately, its therapeutic potential.

Chemical Identity and Structural Elucidation

The foundational step in characterizing any potential drug candidate is to confirm its identity and structure unequivocally.

-

IUPAC Name: this compound

-

Molecular Formula: C₁₀H₉N₅

-

Molecular Weight: 199.22 g/mol

-

Chemical Structure:

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of the title compound. These estimations are derived from data available for close structural analogs, such as 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile[4] and 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile[5], and adjusted to account for the electronic and steric influence of the para-amino group on the phenyl ring.

| Property | Predicted Value/Range | Rationale & Impact on Drug Development |

| Melting Point (°C) | 180 - 195 | The additional amino group, compared to the 1-phenyl analog (m.p. 138.5-139.6°C[6]), is expected to increase intermolecular hydrogen bonding, leading to a higher melting point. This indicates greater crystal lattice stability. |

| Boiling Point (°C) | > 450 (Decomposes) | High melting point and complex structure suggest decomposition at high temperatures rather than a distinct boiling point at atmospheric pressure. |

| pKa | Basic pKa₁: 3.5-4.5 (aniline NH₂)Basic pKa₂: 2.0-3.0 (pyrazole N) | The aniline-like amino group is the most basic center. The pyrazole ring nitrogens are weakly basic. These values are critical for predicting ionization state in physiological pH, which governs solubility and membrane permeability. |

| LogP (Octanol/Water) | 1.0 - 1.5 | The 1-phenyl analog has a computed XLogP3 of 1.8.[4] The addition of a polar amino group will decrease lipophilicity, likely bringing the LogP into a more favorable range for oral drug absorption (typically 1-3). |

| Aqueous Solubility | Poorly to sparingly soluble | The flat, aromatic structure suggests low intrinsic solubility. However, the two amino groups provide sites for salt formation, which can significantly enhance solubility at acidic pH where the molecule is protonated. |

Spectroscopic Profile (Anticipated)

The identity of a synthesized batch must be confirmed through rigorous spectroscopic analysis. Below are the anticipated spectral characteristics.

| Technique | Expected Observations |

| FT-IR (cm⁻¹) | 3450-3300 (N-H stretching, two distinct bands for -NH₂ groups), 2220-2210 (C≡N stretch, sharp and strong), 1640-1600 (N-H scissoring and C=C/C=N stretching). The presence of two separate N-H stretch regions can confirm the two distinct amino environments. |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ 7.5-7.7 (d, 2H, Ar-H ortho to pyrazole), δ 6.7-6.9 (d, 2H, Ar-H ortho to NH₂), δ 7.9-8.1 (s, 1H, pyrazole C-H), δ 6.5-7.0 (br s, 2H, pyrazole-NH₂), δ 5.0-5.5 (br s, 2H, aniline-NH₂). The broad singlets for the NH₂ protons will exchange with D₂O. |

| ¹³C NMR (DMSO-d₆, 100 MHz) | δ 150-155 (pyrazole C-NH₂), δ 145-150 (Ar C-NH₂), δ 140-145 (pyrazole C-H), δ 125-130 (Ar C-H), δ 115-120 (Ar C-H), δ 114-118 (C≡N), δ 75-80 (pyrazole C-CN). |

| Mass Spec (ESI+) | [M+H]⁺ = 200.0931 |

Core Experimental Protocols for Physicochemical Characterization

The following protocols are designed as self-validating systems, providing the necessary rigor for regulatory submission and internal decision-making.

Synthesis and Purification Workflow

The synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles is well-documented and typically proceeds via a Michael-type addition reaction.[6]

Diagram: General Synthesis Workflow

Caption: General workflow for the synthesis and purification of the target compound.

Step-by-Step Protocol:

-

Reaction Setup: To a solution of (ethoxymethylene)malononitrile (1.0 eq) in absolute ethanol (10 mL/mmol), add 4-aminophenylhydrazine (1.0 eq).

-

Cyclization: Heat the mixture to reflux (approx. 78°C) and maintain for 2-4 hours. The causality here is that thermal energy is required to overcome the activation barrier for the initial Michael addition followed by intramolecular cyclization and elimination of ethanol.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase such as Ethyl Acetate/Hexane (1:1). The disappearance of the starting materials and the appearance of a new, more polar spot indicates product formation.

-

Isolation: Upon completion, cool the reaction mixture to room temperature, then further chill in an ice bath for 30 minutes to maximize precipitation.

-

Purification: Collect the resulting solid by vacuum filtration, washing with cold ethanol. For high-purity material required for physicochemical testing, recrystallize the crude product from a suitable solvent system like ethanol or an ethanol/water mixture. Dry the final product under vacuum at 40-50°C.

Aqueous Solubility Determination (Shake-Flask Method, OECD 105)

Aqueous solubility is a critical determinant of oral bioavailability. The shake-flask method remains the gold standard for its direct measurement of thermodynamic equilibrium solubility.

Step-by-Step Protocol:

-

Preparation: Add an excess amount of the compound (e.g., 10 mg) to a known volume of buffer (e.g., 2 mL) at various pH values (e.g., 2.0, 5.0, 7.4) in triplicate in glass vials. The excess solid is crucial to ensure saturation is reached.

-

Equilibration: Agitate the vials in a temperature-controlled shaker (e.g., 25°C or 37°C) for 24-48 hours. This duration is typically sufficient for most compounds to reach equilibrium. A preliminary kinetic study can validate the time to equilibrium.

-

Phase Separation: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid. This step is critical to avoid aspirating solid particles, which would artificially inflate the measured concentration.

-

Quantification: Carefully remove an aliquot from the supernatant and dilute it with a suitable mobile phase. Quantify the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve.

-

Validation: The presence of solid material at the end of the experiment in each vial validates that saturation was maintained.

Lipophilicity (LogP) Determination by RP-HPLC

LogP, the partition coefficient between octanol and water, is a key indicator of a drug's ability to cross cell membranes. A reverse-phase HPLC method provides a rapid and reliable surrogate for the traditional shake-flask method.

Diagram: LogP Determination Workflow

Caption: Workflow for determining LogP using the RP-HPLC method.

Step-by-Step Protocol:

-

System Setup: Use a C18 column with an isocratic mobile phase of methanol/water or acetonitrile/water. The high organic content ensures that lipophilic compounds are retained.

-

Calibration: Prepare a series of calibrant compounds with known LogP values (e.g., uracil, benzene, toluene, ethylbenzene). Inject each and record its retention time (t_R). Uracil or sodium nitrate is often used to determine the void time (t₀).

-

Capacity Factor Calculation: For each calibrant, calculate the capacity factor (k') using the formula: k' = (t_R - t₀) / t₀. This normalizes the retention time, making it independent of flow rate and column dimensions.

-

Standard Curve: Plot the logarithm of the capacity factor (log k') for the standards against their known LogP values. A linear relationship should be observed.

-

Analyte Measurement: Inject the title compound under the identical HPLC conditions and determine its log k'.

-

LogP Interpolation: Using the linear regression equation from the standard curve, calculate the LogP of the title compound. This method's trustworthiness relies on the structural similarity between the analyte and the standards.

Conclusion

This compound is a molecule of significant interest due to its rich chemical functionality and privileged pyrazole core. While direct experimental data is sparse, this guide establishes a robust framework for its characterization. The predicted properties—moderate lipophilicity, potential for pH-dependent solubility, and a high degree of hydrogen bonding capability—suggest a compound with a druggable profile, warranting further investigation. The provided protocols offer a clear and scientifically sound path for researchers to generate the high-quality data needed to advance this, and similar molecules, through the drug discovery pipeline.

References

-

Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (URL: [Link])

-

Synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitrile (3a-f) in ethanol as a solvent. (URL: [Link])

-

Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection. (URL: [Link])

-

5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile | C10H8N4 | CID 79256 - PubChem. (URL: [Link])

-

Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - Nanoscale Advances (RSC Publishing). (URL: [Link])

-

One-pot Synthesis of 5-Amino-1H-pyrazole-4-carbonitrile Using Calcined Mg-Fe Hydrotalcite Catalyst. (URL: [Link])

-

3-(4-Aminophenyl)pyrazole. (URL: [Link])

-

Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - The Royal Society of Chemistry. (URL: [Link])

-

5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile Properties vs Pressure - Chemcasts. (URL: [Link])

-

Synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitriles - ResearchGate. (URL: [Link])

-

5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile - PMC - NIH. (URL: [Link])

-

(PDF) 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile - ResearchGate. (URL: [Link])

-

A REVIEW ON PYRAZOLE AN ITS DERIVATIVE - IJNRD. (URL: [Link])

-

Properties of 5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile - Chemcasts. (URL: [Link])

-

5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile Properties vs Temperature. (URL: [Link])

-

Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines - MDPI. (URL: [Link])

-

Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC - PubMed Central. (URL: [Link])

-

A review of pyrazole an its derivative - National Journal of Pharmaceutical Sciences. (URL: [Link])

-

Amino-Pyrazoles in Medicinal Chemistry: A Review - ResearchGate. (URL: [Link])

-

Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed. (URL: [Link])

Sources

- 1. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pharmajournal.net [pharmajournal.net]

- 3. researchgate.net [researchgate.net]

- 4. 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile | C10H8N4 | CID 79256 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection [scirp.org]

Spectral Data Interpretation of 5-amino-1-(4-aminophenyl)-1H-pyrazole-4-carbonitrile

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: This guide provides a comprehensive analysis and expert interpretation of the key spectral data for the novel heterocyclic compound, 5-amino-1-(4-aminophenyl)-1H-pyrazole-4-carbonitrile. As a molecule of significant interest in medicinal chemistry, particularly as a scaffold for kinase inhibitors, a thorough understanding of its structural characterization is paramount for researchers in drug development. Direct, consolidated spectral data for this specific compound is not widely published; therefore, this whitepaper presents a detailed, predictive interpretation based on established spectroscopic principles and data from closely related structural analogs. We will delve into the nuanced interpretation of Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), providing field-proven insights into the causality behind the spectral features.

Molecular Structure and Atom Numbering

A logical and unambiguous numbering system is essential for correlating spectral data to the molecular structure. The structure of this compound is presented below with IUPAC-consistent numbering for reference in the subsequent analyses.

Caption: Molecular structure of this compound with atom numbering.

Proton (¹H) NMR Spectral Analysis

Proton NMR spectroscopy provides critical information about the electronic environment of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum in a solvent like DMSO-d₆ would reveal several key signals corresponding to the pyrazole ring, the aminophenyl group, and the two distinct amino functionalities.

Expertise & Causality: Predicted Chemical Shifts (δ)

The presence of the electron-donating amino group (-NH₂) on the phenyl ring at the C4' position significantly influences the chemical shifts of the aromatic protons compared to an unsubstituted phenyl ring. This group increases electron density on the ring, particularly at the ortho (C2'/C6') and para (C4') positions, causing the attached protons to be more shielded and thus appear at a lower chemical shift (further upfield).

-

Aminophenyl Protons (H2'/H6' and H3'/H5'): These protons will exhibit a characteristic AA'BB' splitting pattern, which often simplifies to two distinct doublets due to the para-substitution. The H3'/H5' protons, being ortho to the electron-donating -NH₂ group, are expected to be shifted significantly upfield. The H2'/H6' protons, ortho to the pyrazole substituent, will be further downfield.

-

Pyrazole Proton (H3): This lone proton on the pyrazole ring is in an electron-deficient environment, adjacent to a nitrogen atom and part of an aromatic system. It is expected to appear as a sharp singlet in the downfield region.

-

Amino Protons (C5-NH₂ and C4'-NH₂): These protons will appear as broad singlets due to quadrupole broadening and exchange phenomena. Their chemical shifts can vary with concentration and temperature. The C5-NH₂ protons are deshielded by the adjacent nitrile group and the pyrazole ring system. The C4'-NH₂ protons on the phenyl ring will have a chemical shift typical for aromatic amines. These signals will disappear upon the addition of D₂O, a key validation step.

Predicted ¹H NMR Data Summary

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) | Rationale |

| H3 | ~7.8 - 8.1 | Singlet (s) | N/A | Lone proton on electron-deficient pyrazole ring. |

| H2', H6' | ~7.4 - 7.6 | Doublet (d) | ~8.5 Hz | Aromatic protons ortho to the pyrazole substituent. |

| H3', H5' | ~6.7 - 6.9 | Doublet (d) | ~8.5 Hz | Aromatic protons ortho to the electron-donating NH₂ group (shielded). |

| C5-NH₂ | ~6.9 - 7.2 | Broad Singlet (br s) | N/A | Deshielded by pyrazole ring and nitrile; D₂O exchangeable. |

| C4'-NH₂ | ~5.1 - 5.4 | Broad Singlet (br s) | N/A | Typical range for aromatic amines; D₂O exchangeable. |

Experimental Protocol: ¹H NMR Data Acquisition

A self-validating protocol ensures data integrity and reproducibility.

-

Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Causality: DMSO-d₆ is an excellent solvent for this polar compound and its residual water peak does not typically interfere with key signals. It also allows for the clear observation of exchangeable N-H protons.

-

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument for optimal resolution.

-

Acquisition: Acquire a standard one-dimensional proton spectrum with 16-32 scans.

-

Processing: Apply Fourier transform, phase correction, and baseline correction. Calibrate the spectrum using the residual solvent peak of DMSO-d₆ at 2.50 ppm.

-

Validation: Acquire a second spectrum after adding one drop of deuterium oxide (D₂O). The disappearance of the signals assigned to the NH₂ protons validates their assignment.

Carbon-13 (¹³C) NMR Spectral Analysis

¹³C NMR spectroscopy complements ¹H NMR by providing information on the carbon skeleton of the molecule. Due to the low natural abundance of ¹³C, spectra are typically acquired with proton decoupling, resulting in a spectrum of singlets where each unique carbon atom produces a distinct peak.

Expertise & Causality: Predicted Chemical Shifts (δ)

The chemical shifts are predicted based on the hybridization and electronic environment of each carbon atom.

-

Aromatic Carbons (C1'-C6'): The C4' carbon, directly attached to the nitrogen of the amino group, will be significantly shielded. Conversely, the C1' carbon, attached to the pyrazole nitrogen, will be deshielded.

-

Pyrazole Carbons (C3, C4, C5): The C5 carbon, bonded to an amino group, will appear far downfield (~153 ppm). The C4 carbon, bonded to the nitrile group, will be significantly shielded and appear far upfield (~80 ppm). The C3 carbon will have a chemical shift typical for pyrazole systems.

-

Nitrile Carbon (C≡N): The carbon of the nitrile group has a characteristic chemical shift in the 115-120 ppm range.

Predicted ¹³C NMR Data Summary

| Carbon Assignment | Predicted δ (ppm) | Rationale |

| C5 | ~153.0 | Attached to amino group (N) and adjacent to N1, highly deshielded. |

| C4' | ~148.0 | Aromatic carbon attached to NH₂, deshielded by nitrogen's inductive effect but shielded by resonance. |

| C3 | ~142.0 | Aromatic carbon in pyrazole ring adjacent to N2. |

| C1' | ~129.0 | Aromatic carbon attached to pyrazole N1. |

| C2', C6' | ~126.0 | Aromatic carbons ortho to pyrazole substituent. |

| C≡N | ~117.0 | Characteristic shift for a nitrile carbon. |

| C3', C5' | ~114.0 | Aromatic carbons ortho to NH₂ group, shielded by electron donation. |

| C4 | ~80.0 | Attached to C≡N group, highly shielded. |

Experimental Protocol: ¹³C NMR Data Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (~20-30 mg) may be required for faster acquisition.

-

Instrument Setup: Use a 400 MHz (or higher) spectrometer equipped for ¹³C detection.

-

Acquisition: Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.

-

Processing: Apply Fourier transform, phase correction, and baseline correction. Calibrate the spectrum using the DMSO-d₆ solvent peak at 39.52 ppm.

Infrared (IR) Spectroscopy Analysis

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Expertise & Causality: Characteristic Vibrational Frequencies

The IR spectrum of this compound is expected to be rich with information, confirming the presence of its key functional groups. Data from similar pyrazole structures support these assignments.[1][2]

-

N-H Stretching: Two distinct amino groups will give rise to characteristic N-H stretching bands in the 3200-3500 cm⁻¹ region. Typically, primary amines show two bands (symmetric and asymmetric stretching). The aromatic amine (C4'-NH₂) and the pyrazole amine (C5-NH₂) may produce overlapping or distinct peaks in this region.

-

C≡N Stretching: The nitrile group will produce a sharp, intense absorption band in the 2200-2260 cm⁻¹ range. Its intensity and position confirm the presence of the cyano group.

-

C=C and C=N Stretching: Aromatic ring stretching vibrations for both the phenyl and pyrazole rings will appear in the 1450-1650 cm⁻¹ region.

-

N-H Bending: The scissoring vibration of the primary amine groups will cause a band around 1600-1650 cm⁻¹.

Predicted IR Absorption Data Summary

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 3480 - 3300 | N-H Stretch | Primary Amines (-NH₂) | Medium-Strong |

| ~2210 | C≡N Stretch | Nitrile | Strong, Sharp |

| 1640 - 1580 | N-H Bend / C=C Stretch | Amine / Aromatic Rings | Medium-Strong |

| 1520 - 1450 | C=C & C=N Stretch | Aromatic Rings | Medium-Strong |

| ~830 | C-H Out-of-Plane Bend | 1,4-disubstituted Phenyl | Strong |

Experimental Protocol: IR Data Acquisition (ATR)

-

Sample Preparation: Place a small amount of the solid powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer with an ATR accessory.

-

Acquisition: Collect a background spectrum of the clean, empty ATR crystal. Then, collect the sample spectrum over the range of 4000-400 cm⁻¹ for 32 scans.

-

Processing: The software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the confirmation of molecular weight and elucidation of structural components.

Expertise & Causality: Molecular Ion and Fragmentation

-

Molecular Ion Peak (M⁺): The molecular formula is C₁₀H₉N₅. The calculated monoisotopic mass is 211.0858 g/mol . Using a high-resolution mass spectrometer (HRMS), the observed mass should be within 5 ppm of this value, confirming the elemental composition.

-

Fragmentation Pattern: Under electron ionization (EI) or electrospray ionization (ESI), the molecule is expected to fragment in predictable ways. Key fragmentation pathways could include:

-

Loss of HCN (27 Da) from the pyrazole ring.

-

Cleavage of the N-N bond or the C-N bond connecting the two rings.

-

Fragmentation of the aminophenyl group.

-

Predicted Mass Spectrometry Data

| m/z Value (Predicted) | Identity | Rationale |

| 212.0936 | [M+H]⁺ | Protonated molecular ion (common in ESI). |

| 211.0858 | [M]⁺˙ | Molecular ion peak. |

| 184 | [M - HCN]⁺˙ | Loss of hydrogen cyanide from the pyrazole ring. |

| 119 | [C₆H₅-N-NH]⁺ | Fragment corresponding to the phenylhydrazine moiety. |

| 92 | [C₆H₄NH₂]⁺ | Fragment corresponding to the aminophenyl moiety. |

Experimental Protocol: ESI-MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Instrument Setup: Use an Electrospray Ionization (ESI) mass spectrometer, often coupled with a liquid chromatography (LC) system. Operate in positive ion mode.

-

Acquisition: Infuse the sample solution directly into the ESI source. Acquire data over a mass range of m/z 50-500.

-

Processing: Analyze the resulting mass spectrum to identify the [M+H]⁺ peak and other significant fragment ions. For HRMS, use the instrument software to calculate the elemental composition based on the exact mass.

Integrated Workflow for Structural Confirmation

Caption: Integrated workflow for the synthesis, purification, and structural confirmation of the target compound.

References

-

Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. The Royal Society of Chemistry. [Link]

-

Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst. Frontiers in Chemistry. [Link]

-

Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. MDPI. [Link]

-

5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile. PubChem, National Center for Biotechnology Information. [Link]

-

5-Amino-4-cyano-1-phenylpyrazole. NIST Chemistry WebBook. [Link]

Sources

The Pharmacological Versatility of Pyrazole Carbonitrile Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The Pyrazole Carbonitrile Scaffold - A Privileged Structure in Medicinal Chemistry

Pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, has long been recognized as a "privileged scaffold" in medicinal chemistry. Its derivatives exhibit a remarkable breadth of biological activities, and the incorporation of a carbonitrile (-C≡N) group often enhances potency and modulates physicochemical properties. This technical guide provides an in-depth exploration of the diverse biological activities of pyrazole carbonitrile derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. We will delve into the underlying mechanisms of action, present detailed experimental protocols for their evaluation, and summarize key structure-activity relationships to inform future drug design endeavors. Pyrazole-containing compounds are known to play a significant role in the development of bioactive agents in medicinal chemistry.[1]

Anticancer Activity: Targeting the Engines of Malignancy

Pyrazole carbonitrile derivatives have emerged as a promising class of anticancer agents, demonstrating efficacy against a wide range of human cancer cell lines.[2][3] Their cytotoxic effects are often mediated through the inhibition of key signaling pathways that are dysregulated in cancer.

Mechanism of Action: Inhibition of Protein Kinases

A primary mechanism by which pyrazole carbonitriles exert their anticancer effects is through the inhibition of protein kinases.[4] These enzymes play a critical role in cell signaling pathways that control cell growth, proliferation, and survival.[5] Dysregulation of kinase activity is a hallmark of many cancers.

Key Kinase Targets:

-

Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR): Many pyrazole derivatives have been shown to inhibit EGFR and VEGFR, key receptors in pathways that promote tumor growth and angiogenesis.[2][5]

-

Cyclin-Dependent Kinases (CDKs): By inhibiting CDKs, pyrazole carbonitriles can arrest the cell cycle, preventing cancer cells from proliferating.[2] Certain indole derivatives linked to a pyrazole moiety have shown significant inhibitory activity toward CDK2.[2]

-

Janus Kinases (JAKs): The JAK/STAT signaling pathway is crucial for immunity and cell growth, and its abnormal activation is linked to various cancers. Pyrazole derivatives have been developed as potent JAK inhibitors.

-

Other Kinases: Pyrazole-based compounds have also been shown to inhibit other kinases such as Akt, B-Raf, and p38 MAP kinase, highlighting their multi-targeted potential.[4][6]

Signaling Pathway: EGFR/VEGFR Inhibition

The following diagram illustrates the inhibition of the EGFR/VEGFR signaling pathway by pyrazole carbonitrile derivatives.

Caption: Inhibition of EGFR/VEGFR signaling by pyrazole carbonitrile derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.[7][8]

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the pyrazole carbonitrile derivatives in a culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Quantitative Data: Anticancer Activity of Pyrazole Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 33 | HCT116, MCF7, HepG2, A549 | < 23.7 | [2] |

| Compound 34 | HCT116, MCF7, HepG2, A549 | < 23.7 | [2] |

| Compound 59 | HepG2 | 2 | [2] |

| L2 | CFPAC-1 (Pancreatic) | 61.7 ± 4.9 | [7] |

| L3 | MCF-7 (Breast) | 81.48 ± 0.89 | [7] |

Antimicrobial Activity: Combating Pathogenic Microbes

Pyrazole carbonitrile derivatives have demonstrated significant activity against a range of pathogenic bacteria and fungi, making them attractive candidates for the development of new antimicrobial agents.[1][9]

Mechanism of Action

The precise mechanisms of antimicrobial action for many pyrazole carbonitrile derivatives are still under investigation. However, some proposed mechanisms include:

-

Inhibition of Essential Enzymes: These compounds may inhibit enzymes crucial for microbial survival, such as those involved in DNA replication, protein synthesis, or cell wall formation.

-

Disruption of Cell Membrane Integrity: Some derivatives may interact with and disrupt the microbial cell membrane, leading to cell lysis and death.

-

Interference with Biofilm Formation: Pyrazole derivatives have been shown to prevent the formation of biofilms, which are communities of microbes that are highly resistant to antibiotics.[5]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is a standard method used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[10][11][12][13]

Step-by-Step Methodology (Broth Microdilution):

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in a suitable broth medium.

-

Serial Dilution of Compound: Prepare a series of twofold dilutions of the pyrazole carbonitrile derivative in a 96-well microtiter plate containing broth.

-

Inoculation: Add a standardized volume of the microbial inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity or growth of the microorganism.

Experimental Workflow: MIC Determination

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Quantitative Data: Antimicrobial Activity of Pyrazole Derivatives

| Compound ID | Microorganism | MIC (µM) | Reference |

| Compound 157 | Staphylococcus aureus (MSSA & MRSA) | 25.1 | [9] |

| Thiophene-functionalized pyrazolo[1,5-a]pyrimidines | Acinetobacter baumannii | 31.25–250 µg/mL | [14] |

| Pyrazole hydrazones | Acinetobacter baumannii | 4 µg/mL | [14] |

| Pyrazole benzamide derivative 12b | NDM-1-positive A. baumannii | 3.125-6.25 µg/mL | [14] |

Anti-inflammatory Activity: Quelling the Fire of Inflammation

Chronic inflammation is a key contributor to a variety of diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders. Pyrazole carbonitrile derivatives have shown potent anti-inflammatory effects, often through the modulation of key inflammatory pathways.[15]

Mechanism of Action: COX-2 and NF-κB Inhibition

A significant mechanism underlying the anti-inflammatory activity of pyrazole carbonitriles is the inhibition of cyclooxygenase-2 (COX-2) and the nuclear factor-kappa B (NF-κB) signaling pathway.[15][16]

-

COX-2 Inhibition: COX-2 is an enzyme responsible for the production of prostaglandins, which are key mediators of inflammation and pain. Selective inhibition of COX-2 over COX-1 is a desirable trait for anti-inflammatory drugs as it is associated with a lower risk of gastrointestinal side effects. Several pyrazole derivatives have been identified as selective COX-2 inhibitors.[15][17]

-

NF-κB Inhibition: NF-κB is a transcription factor that plays a central role in the inflammatory response by regulating the expression of pro-inflammatory cytokines and chemokines. Inhibition of the NF-κB pathway can effectively suppress inflammation.

Signaling Pathway: NF-κB Inhibition

The following diagram depicts the inhibition of the NF-κB signaling pathway by pyrazole carbonitrile derivatives.

Sources

- 1. Facile Synthesis and Antimicrobial Activities of Novel 1,4-Bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene and 5-Aryltriaz-1-en-1-yl-1-phenyl-1H-pyrazole-4-carbonitrile Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijnrd.org [ijnrd.org]

- 4. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A New Pathway for the Preparation of Pyrano[2,3-c]pyrazoles and molecular Docking as Inhibitors of p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. files.core.ac.uk [files.core.ac.uk]

- 12. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]

- 13. microbe-investigations.com [microbe-investigations.com]

- 14. probiologists.com [probiologists.com]

- 15. Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility and Stability of 5-amino-1-(4-aminophenyl)-1H-pyrazole-4-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-amino-1-(4-aminophenyl)-1H-pyrazole-4-carbonitrile is a unique heterocyclic compound featuring a pyrazole core, a structure of significant interest in medicinal chemistry due to its diverse biological activities. The presence of two primary amino groups and a cyano moiety suggests a molecule with complex physicochemical properties that are critical to its development as a potential therapeutic agent. This guide, intended for researchers and drug development professionals, provides a comprehensive framework for evaluating the aqueous and organic solubility, as well as the chemical stability, of this promising compound. As a Senior Application Scientist, the following sections detail not just the "what" but the "why" behind each experimental choice, ensuring a robust and scientifically sound investigation.

Physicochemical Profile

A thorough understanding of the fundamental physicochemical properties of this compound is the cornerstone of any solubility and stability investigation. While specific experimental data for this exact molecule is not widely published, we can infer and predict certain characteristics based on its structure and data from analogous compounds.

| Property | Predicted/Inferred Value | Rationale & Key Considerations |

| Molecular Formula | C₁₀H₉N₅ | Derived from the chemical structure. |

| Molecular Weight | 199.22 g/mol | Calculated from the molecular formula. |

| Appearance | Likely a solid (off-white to yellow) | Many similar aminopyrazole derivatives are reported as solids.[1][2] |

| pKa | Two pKa values expected | The 4-aminophenyl group's amino function will have a pKa typical of anilines (around 4-5). The 5-amino group on the pyrazole ring will have its basicity influenced by the electron-withdrawing cyano group and the aromatic pyrazole system. Precise prediction is complex and requires experimental determination. Understanding these pKa values is crucial for predicting pH-dependent solubility.[3] |

| LogP | Moderately Lipophilic | The presence of a phenyl group and a pyrazole ring suggests some lipophilicity, while the two amino groups will contribute to hydrophilicity. The predicted XLogP3 for the closely related 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile is 1.8, suggesting a starting point for estimation.[4] |

Part 1: Solubility Studies

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability. Given the aromatic nature and the presence of both hydrogen bond donors and acceptors, this compound is anticipated to exhibit poor aqueous solubility. A systematic evaluation of its solubility in various media is therefore essential.

Theoretical Framework: The "Why" Behind the Experiment

For an ionizable compound like this one, with two basic amino groups, solubility is highly dependent on pH.[5][6] At a pH below the pKa of the amino groups, the compound will be protonated, forming a more soluble salt. The Henderson-Hasselbalch equation can be used to model this pH-dependent solubility profile.[3] Therefore, determining solubility across a physiologically relevant pH range is paramount. Furthermore, assessing solubility in common organic and pharmaceutical co-solvents provides crucial information for formulation development.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol describes a robust method for determining the equilibrium solubility, a self-validating system as it measures the point of saturation.

1. Materials and Reagents:

-

This compound (purity >99%)

-

Phosphate buffers (pH 2.0, 4.5, 6.8, 7.4)

-

Deionized water

-

Ethanol, Propylene Glycol, Dimethyl Sulfoxide (DMSO)

-

HPLC-grade acetonitrile and water for analysis

-

Calibrated pH meter and analytical balance

-

Thermostatically controlled shaker/incubator

-

Centrifuge and 0.22 µm syringe filters

2. Step-by-Step Methodology:

-

Add an excess amount of the compound to vials containing a known volume of each solvent (e.g., 5 mg in 1 ml). The excess is crucial to ensure saturation.

-

Seal the vials and place them in a shaker incubator set at a constant temperature (e.g., 25°C and 37°C) for a predetermined time (e.g., 48-72 hours) to ensure equilibrium is reached.

-

After incubation, visually inspect the vials to confirm the presence of undissolved solid.

-

Centrifuge the samples to pellet the excess solid.

-

Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Dilute the filtered supernatant with a suitable mobile phase to a concentration within the calibration range of the analytical method.

-

Quantify the concentration of the dissolved compound using a validated stability-indicating HPLC method (see stability section for method development).

-

Perform the experiment in triplicate for each solvent and temperature.

Data Presentation: Solubility Profile

The quantitative data should be summarized in a clear and structured table for easy comparison.

| Solvent System | Temperature (°C) | Solubility (mg/mL) ± SD |

| pH 2.0 Buffer | 25 | Hypothetical Data |

| pH 4.5 Buffer | 25 | Hypothetical Data |

| pH 6.8 Buffer | 25 | Hypothetical Data |

| pH 7.4 Buffer | 25 | Hypothetical Data |

| Deionized Water | 25 | Hypothetical Data |

| Ethanol | 25 | Hypothetical Data |

| Propylene Glycol | 25 | Hypothetical Data |

| DMSO | 25 | Hypothetical Data |

| pH 7.4 Buffer | 37 | Hypothetical Data |

Visualization: Solubility Determination Workflow

Caption: Workflow for equilibrium solubility determination.

Part 2: Stability Studies

Evaluating the intrinsic stability of this compound is crucial for determining its shelf-life, storage conditions, and potential degradation pathways. Forced degradation studies are an essential tool in this process.[7][8]

Theoretical Framework: The Rationale for Stress Testing

Forced degradation studies, as outlined in ICH guidelines, intentionally stress the molecule under more severe conditions than accelerated stability testing.[9] The goal is to identify likely degradation products, understand degradation pathways, and develop a stability-indicating analytical method.[7][10] The presence of amino groups makes the molecule susceptible to oxidation and pH-dependent hydrolysis, while the pyrazole ring and cyano group can also be involved in degradation reactions. Photostability is also a key consideration for aromatic compounds.

Experimental Protocol: Forced Degradation Studies

This protocol outlines a systematic approach to forced degradation, ensuring that the degradation is significant enough to be detected but not so extensive that it obscures the primary degradation pathways.

1. Stress Conditions:

-

Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

-

Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

-

Neutral Hydrolysis: Deionized water at 60°C for 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation (Solid State): Store the solid compound at 105°C for 48 hours.

-

Photostability (Solid State & Solution): Expose the compound to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B).

2. Step-by-Step Methodology:

-

Prepare solutions of the compound (e.g., 1 mg/mL) in the respective stress media. For solid-state studies, use the neat powder.

-

Expose the samples to the specified conditions for the designated time. A control sample, protected from stress, should be analyzed concurrently.

-

At the end of the exposure period, neutralize the acidic and basic samples.

-

Dilute all samples to a suitable concentration for HPLC analysis.

-

Analyze the stressed samples using a developed stability-indicating HPLC method.

Development of a Stability-Indicating HPLC Method

A crucial component of stability testing is a validated analytical method that can separate the parent compound from all potential degradation products and impurities.[11][12]

1. Initial Method Parameters (to be optimized):

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: Acetonitrile.

-

Gradient Elution: A linear gradient from 5% to 95% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at a wavelength determined by the compound's UV spectrum (e.g., 254 nm or λmax).

-

Column Temperature: 30°C.

2. Method Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity (using stressed samples), linearity, accuracy, precision, and robustness.

Data Presentation: Forced Degradation Summary

The results of the forced degradation studies should be tabulated to provide a clear overview of the compound's stability profile.

| Stress Condition | % Degradation of Parent Compound | Number of Degradation Products | Remarks (e.g., major degradant RT) |

| 0.1 M HCl, 60°C | Hypothetical Data | Hypothetical Data | Hypothetical Data |

| 0.1 M NaOH, 60°C | Hypothetical Data | Hypothetical Data | Hypothetical Data |

| Water, 60°C | Hypothetical Data | Hypothetical Data | Hypothetical Data |

| 3% H₂O₂, RT | Hypothetical Data | Hypothetical Data | Hypothetical Data |

| Solid, 105°C | Hypothetical Data | Hypothetical Data | Hypothetical Data |

| Photostability | Hypothetical Data | Hypothetical Data | Hypothetical Data |

Visualization: Forced Degradation and Analysis Workflow

Caption: Workflow for forced degradation studies.

References

-

PubChem. 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile. National Center for Biotechnology Information. [Link]

-

Carballo, R. et al. (2018). Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection. Scientific Research Publishing. [Link]

-

Chemcasts. 5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile Properties vs Temperature. [Link]

-

Royal Society of Chemistry. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. [Link]

-

Jain, D. & Basniwal, P. K. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Asian Journal of Pharmaceutical and Clinical Research. [Link]

-

Reddy, P. C. et al. (2016). Forced Degradation Studies. MedCrave Online. [Link]

-

Alsante, K. M. et al. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. [Link]

-

Patel, K. et al. (2019). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

-

Shinde, P. et al. (2022). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia. [Link]

-

Dong, M. W. (2021). Stability Indicating HPLC Method Development –A Review. International Journal of Trend in Scientific Research and Development. [Link]

-

Jiang, Q.-H. et al. (2011). 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile. Acta Crystallographica Section E: Structure Reports Online. [Link]

-

Jiang, Q.-H. et al. (2011). 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile. National Center for Biotechnology Information. [Link]

-

Scott, A. D. et al. (2020). Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. Journal of Medicinal Chemistry. [Link]

-

Dong, M. W. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]

-

Abdel-Wahab, B. F. et al. (2024). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules. [Link]

-

Pobudkowska, A. & Domańska, U. (2011). Study of pH-dependent drugs solubility in water. ResearchGate. [Link]

-

Marinozzi, M. et al. (2015). New Trends in the Chemistry of 5-Aminopyrazoles. ResearchGate. [Link]

-

National Institutes of Health. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. [Link]

-

El-Reedy, A. M. et al. (2010). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry. [Link]

-

Nikpassand, M. et al. (2021). Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst. Frontiers in Chemistry. [Link]

-

Zare, M. et al. (2021). The preparation of 5-amino-1H-pyrazole-4-carbonitriles. ResearchGate. [Link]

-

Reddy, G. S. et al. (2011). A validated stability indicating HPLC method for the determination of process-related impurities in pantoprazole bulk drug and formulations. ResearchGate. [Link]

-

Bhole, R. et al. (2022). Stability Indicating Validated Novel RP-HPLC Method for Dexlansoprazole and LC-MS/MS Study of Degradation Product. An-Najah University Journal for Research - B (Humanities). [Link]

-

El-Sayed, N. N. E. et al. (2017). Reaction of 5-amino-pyrazole derivatives with various imines. ResearchGate. [Link]

-

Patel Kwan Consultancy. (2021). pH Dependent Drug Interactions with Acid Reducing Agents. [Link]

-

Sutar, A. S. et al. (2012). Validated stability-indicating HPLC method for simultaneous estimation of Ofloxacin and Satranidazole from pharmaceutical dosage form. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

-

Scott, A. D. et al. (2020). Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. PubMed. [Link]

-

Tsume, Y. et al. (2021). Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis. PubMed. [Link]

-

Lynch, D. E. & McClenaghan, I. (2011). 5-Amino-3-anilino-1H-pyrazole-4-carbonitrile. National Center for Biotechnology Information. [Link]

Sources

- 1. Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection [scirp.org]

- 2. 5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile 97 51516-67-7 [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile | C10H8N4 | CID 79256 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pH Dependent Drug Interactions with Acid Reducing Agents - Patel Kwan Consultancy [patelkwan.com]

- 6. Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medcraveonline.com [medcraveonline.com]

- 9. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 10. ajpsonline.com [ajpsonline.com]

- 11. ijtsrd.com [ijtsrd.com]

- 12. chromatographyonline.com [chromatographyonline.com]

The 5-Aminopyrazole Scaffold: A Privileged Core in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The 5-aminopyrazole nucleus is a cornerstone of heterocyclic chemistry, recognized as a "privileged scaffold" for its ability to bind to a multitude of biological targets with high affinity.[1] This guide provides a comprehensive technical overview of the diverse applications of substituted 5-aminopyrazoles in medicinal chemistry. We will delve into their roles as potent inhibitors of various enzyme classes, particularly protein kinases, and their applications in oncology, inflammation, and infectious diseases. This document will explore the intricate structure-activity relationships (SAR), showcase key clinical candidates, and provide detailed experimental protocols to empower researchers in the field.

Introduction: The Versatility of the 5-Aminopyrazole Core

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a recurring motif in a vast number of approved drugs and biologically active compounds.[1][2] Its metabolic stability and versatile synthetic accessibility make it an attractive starting point for drug discovery campaigns.[1][3] The introduction of an amino group at the C5 position, creating the 5-aminopyrazole scaffold, significantly enhances its utility. This amino group acts as a crucial hydrogen bond donor, enabling strong and specific interactions with the hinge regions of many protein kinases, a family of enzymes frequently implicated in diseases like cancer and inflammation.[4][5]

The functionalization of the 5-aminopyrazole core at its various positions (N1, C3, and C4) allows for the fine-tuning of a compound's pharmacological properties, including potency, selectivity, and pharmacokinetic profile.[6] This inherent modularity has led to the development of 5-aminopyrazole derivatives with a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, antiviral, and antioxidant effects.[4][7]

Key Therapeutic Applications and Mechanisms of Action

The adaptability of the 5-aminopyrazole scaffold has been exploited across multiple therapeutic areas. Its derivatives have shown significant promise as inhibitors of key enzymes and modulators of critical signaling pathways.

Oncology: Targeting the Kinome

A primary application of 5-aminopyrazoles is in the development of protein kinase inhibitors for cancer therapy.[8] Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many cancers. The 5-aminopyrazole core serves as an excellent bioisostere for other hinge-binding motifs, providing a robust platform for inhibitor design.[5]

2.1.1 Cyclin-Dependent Kinase (CDK) Inhibition: CDKs are key regulators of the cell cycle, and their aberrant activity leads to uncontrolled cell proliferation in cancer.[5] 5-Aminopyrazole derivatives have been developed as potent CDK inhibitors. The aminopyrazole core typically forms a triad of hydrogen bonds with the kinase hinge region, while substituents at other positions can be modified to achieve selectivity and potency.[5] For instance, drug leads like AT7519, which features an aminopyrazole core, have advanced into clinical trials for cancer therapy.[5][9]

2.1.2 p38 MAP Kinase Inhibition: The p38 mitogen-activated protein kinase (MAPK) pathway is involved in cellular responses to stress and inflammation and has been implicated in cancer progression.[10] The 5-aminopyrazole scaffold has been successfully employed to develop potent and selective inhibitors of p38α MAPK.[10][11] These inhibitors have demonstrated efficacy in preclinical models by inhibiting the production of inflammatory cytokines like TNF-α.[10]

2.1.3 Bruton's Tyrosine Kinase (BTK) Inhibition: The recent FDA approval of Pirtobrutinib for the treatment of mantle cell lymphoma highlights the clinical success of 5-aminopyrazole-based drugs.[12] Pirtobrutinib is a potent and reversible inhibitor of BTK, a key component of the B-cell receptor signaling pathway.[12]

Below is a diagram illustrating the general mechanism of action for 5-aminopyrazole-based kinase inhibitors.

Caption: Mechanism of 5-aminopyrazole kinase inhibition.

Anti-Inflammatory Applications

The role of kinases like p38 MAPK and enzymes such as cyclooxygenase-2 (COX-2) in inflammation makes them attractive targets for anti-inflammatory drugs.[10][13] 5-Aminopyrazole derivatives have been designed as potent inhibitors of these targets.[14] For example, celecoxib, a well-known NSAID, contains a pyrazole core and functions as a selective COX-2 inhibitor, reducing inflammation and pain.[7][13] Novel 5-aminopyrazole-based compounds have been developed that exhibit multi-target activity, inhibiting COX-2, 5-lipoxygenase (5-LOX), and carbonic anhydrases, showcasing their potential as broad-spectrum anti-inflammatory agents.[14]

Antimicrobial and Antiviral Potential

The 5-aminopyrazole scaffold is also a versatile building block for the synthesis of compounds with antimicrobial and antiviral properties.[7][15] Derivatives have been synthesized that show activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[7][15] Furthermore, certain pyrazole-based heterocycles have demonstrated potential as antiviral agents, for instance, against the avian influenza virus.[16]

Structure-Activity Relationship (SAR) Insights

Systematic modification of the 5-aminopyrazole scaffold has yielded crucial insights into the structural requirements for potent and selective biological activity.[17]

-

N1-Substitution: The substituent at the N1 position often projects into the solvent-exposed region of the target protein.[5] Modification at this position can significantly impact solubility, cell permeability, and overall pharmacokinetic properties. Flexible alkyl chains or aryl groups are common substitutions.[18]

-

C3-Substitution: The C3 position can be functionalized to interact with specific residues within the active site of the target enzyme. For kinase inhibitors, bulky hydrophobic groups at C3 can enhance potency and selectivity.[5]

-

C4-Substitution: The C4 position is often substituted with groups that can modulate the electronic properties of the pyrazole ring or form additional interactions with the target. For example, a cyano or carboxylate group at C4 is a common feature in many active compounds.[18][19]

-

Fused Systems: The 5-aminopyrazole core is a key starting material for synthesizing fused heterocyclic systems like pyrazolopyrimidines, pyrazolopyridines, and pyrazolotriazines.[7] These fused systems often exhibit enhanced biological activity and unique pharmacological profiles.[7]

The following table summarizes the SAR for a series of 5-aminopyrazole-based COX-2 inhibitors.[14]

| Compound | R-group (at hydrazone linker) | COX-2 IC₅₀ (nM) | 5-LOX IC₅₀ (µM) |

| 7a | 4-Fluorophenyl | 49 | 2.4 |

| 7b | 4-Chlorophenyl | 60 | 1.9 |

| 7j | 2-Thienyl | 60 | 2.5 |

| Celecoxib | (Reference) | 40 | - |

Data extracted from a study on 4-(5-amino-pyrazol-1-yl)benzenesulfonamide derivatives.[14]

Experimental Protocols

To facilitate further research, this section provides representative, detailed experimental protocols for the synthesis and biological evaluation of a substituted 5-aminopyrazole.

Synthesis of a Substituted 5-Aminopyrazole

This protocol describes a common method for synthesizing 5-aminopyrazoles through the condensation of a β-ketonitrile with a substituted hydrazine.[3]

Rationale: This is one of the most versatile and widely used methods due to the ready availability of starting materials and generally high yields. The reaction proceeds via the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization.[3]

Step-by-Step Protocol:

-

Reaction Setup: To a solution of the appropriate β-ketonitrile (1.0 eq) in absolute ethanol (10 mL/mmol), add the substituted hydrazine hydrate (1.1 eq).

-

Catalyst Addition (Optional): A catalytic amount of a base such as triethylamine or a few drops of acetic acid can be added to facilitate the reaction.

-

Reflux: Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 2-6 hours.

-

Work-up: After completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If not, concentrate the mixture under reduced pressure.

-

Purification: The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel to afford the pure 5-aminopyrazole derivative.

-

Characterization: Confirm the structure of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Kinase Inhibition Assay (Example: p38α MAPK)

This protocol outlines a typical in vitro assay to determine the inhibitory potency (IC₅₀) of a 5-aminopyrazole derivative against a specific protein kinase.[10]

Rationale: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the target kinase, providing a quantitative measure of its inhibitory activity.

Step-by-Step Protocol:

-

Reagent Preparation: Prepare a stock solution of the test compound in 100% DMSO. Serially dilute the compound to obtain a range of concentrations. Prepare assay buffer, kinase solution (e.g., recombinant p38α), substrate solution (e.g., a specific peptide substrate), and ATP solution.

-

Assay Plate Preparation: In a 96-well plate, add the assay buffer, the serially diluted test compound, and the kinase solution. Incubate for a pre-determined time (e.g., 10-15 minutes) at room temperature to allow the compound to bind to the kinase.

-

Initiation of Reaction: Initiate the kinase reaction by adding a mixture of the substrate and ATP.

-

Incubation: Incubate the plate at 30°C for a specified period (e.g., 30-60 minutes).

-

Termination and Detection: Stop the reaction by adding a stop solution (e.g., EDTA). The amount of phosphorylated substrate is then quantified using a suitable detection method, such as a fluorescence-based assay or an antibody-based method (e.g., ELISA).

-

Data Analysis: Plot the percentage of kinase inhibition versus the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.

The following diagram illustrates a generalized workflow for the discovery and preclinical development of 5-aminopyrazole-based drug candidates.

Caption: Drug discovery workflow for 5-aminopyrazoles.

Future Perspectives and Conclusion

The 5-aminopyrazole scaffold continues to be a highly valuable and versatile platform in medicinal chemistry. Its proven success in generating clinical candidates and approved drugs, particularly in the realm of kinase inhibitors, ensures its continued exploration.[1] Future research will likely focus on developing novel derivatives with improved selectivity profiles to minimize off-target effects, exploring new therapeutic applications such as in neurodegenerative diseases and metabolic disorders, and utilizing advanced synthetic methodologies to access more complex and diverse chemical space.[20][21] The inherent potential of the 5-aminopyrazole core, combined with innovative drug design strategies, promises the development of next-generation therapeutics for a wide range of human diseases.

References

- Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. (2024). Vertex AI Search.

- Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. (2024). Vertex AI Search.

- 5-Amino-pyrazoles: potent reagents in organic and medicinal synthesis. Semantic Scholar.

-

Odeh, D. M., Odeh, M., Hafez, T. S., & Hassan, A. S. (2025). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules. Available at: [Link]

-

Bawazir, W. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry, 10, 63-76. Available at: [Link]

-

Lusardi, M., Spallarossa, A., & Brullo, C. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. International Journal of Molecular Sciences, 24(9), 7891. Available at: [Link]

-

Preparation of 3,4-Substituted-5-Aminopyrazoles and 4-Substituted-2-Aminothiazoles. (2018). The Journal of Organic Chemistry, 83(24), 15380–15405. Available at: [Link]

-

Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. (2024). International Journal of Molecular Sciences, 25(10), 5282. Available at: [Link]

-

5-amino-pyrazoles as potent and selective p38α inhibitors. (2010). Bioorganic & Medicinal Chemistry Letters, 20(23), 7073–7076. Available at: [Link]

-

Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. (2024). ResearchGate. Available at: [Link]

-